Cas no 2248388-22-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2248388-22-7
- EN300-6517166
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate
-
- インチ: 1S/C17H8FNO4S/c18-13-6-5-12(14-11(13)7-8-24-14)17(22)23-19-15(20)9-3-1-2-4-10(9)16(19)21/h1-8H
- InChIKey: YFWFKROXXQWGJG-UHFFFAOYSA-N
- ほほえんだ: S1C=CC2=C(C=CC(C(=O)ON3C(C4C=CC=CC=4C3=O)=O)=C12)F
計算された属性
- せいみつぶんしりょう: 341.01580707g/mol
- どういたいしつりょう: 341.01580707g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 547
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 91.9Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6517166-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate |
2248388-22-7 | 1g |
$1944.0 | 2023-05-31 | ||
Enamine | EN300-6517166-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate |
2248388-22-7 | 0.5g |
$1866.0 | 2023-05-31 | ||
Enamine | EN300-6517166-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate |
2248388-22-7 | 2.5g |
$3809.0 | 2023-05-31 | ||
Enamine | EN300-6517166-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate |
2248388-22-7 | 5g |
$5635.0 | 2023-05-31 | ||
Enamine | EN300-6517166-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate |
2248388-22-7 | 0.05g |
$1632.0 | 2023-05-31 | ||
Enamine | EN300-6517166-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate |
2248388-22-7 | 10g |
$8357.0 | 2023-05-31 | ||
Enamine | EN300-6517166-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate |
2248388-22-7 | 0.25g |
$1789.0 | 2023-05-31 | ||
Enamine | EN300-6517166-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate |
2248388-22-7 | 0.1g |
$1711.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate 関連文献
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylateに関する追加情報
1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 4-Fluoro-1-Benzothiophene-7-Carboxylate: A Comprehensive Overview
The compound with CAS No. 2248388-22-7, commonly referred to as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and advanced materials. In this article, we delve into the properties, synthesis, and applications of this compound while incorporating the latest research findings to provide a comprehensive understanding.
Structural Analysis and Synthesis
The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol is characterized by a bicyclic system with two oxygen atoms in the dioxo positions. This structure contributes to its stability and reactivity. The 4-fluoro-benzothiophene moiety introduces additional functionality, including electron-withdrawing effects due to the fluorine atom and aromaticity from the benzothiophene ring system. Recent studies have highlighted the importance of such heterocyclic systems in modulating electronic properties for applications in optoelectronics.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the isoindole derivative. Advanced techniques such as Suzuki-Miyaura coupling and Stille coupling have been employed to achieve high yields and purity. Researchers have also explored alternative routes using microwave-assisted synthesis to enhance reaction efficiency and reduce production time.
Chemical Properties and Reactivity
1,3-Dioxo-2,3-dihydro-1H-isoindol exhibits interesting chemical reactivity due to its strained ring system. The compound is known to undergo various transformations under specific conditions, including nucleophilic attacks and electrophilic substitutions. The presence of the benzothiophene group further enhances its reactivity by introducing sulfur-based interactions, which are crucial in many catalytic processes.
Recent research has focused on understanding the thermal stability and photochemical behavior of this compound. Studies conducted under UV irradiation reveal that the compound displays moderate photostability, making it suitable for applications in light-sensitive materials. Additionally, its solubility in common organic solvents has been optimized through functional group modifications, improving its processability for industrial applications.
Applications in Materials Science
The unique combination of structural features in 1,3-dioxo-2,3-dihydro-1H-isoindol 4-fluoro-benzothiophene carboxylate makes it an attractive candidate for use in advanced materials. Its application as a precursor for organic semiconductors has been explored extensively. Researchers have demonstrated that thin films prepared from this compound exhibit excellent charge transport properties, making them suitable for use in field-effect transistors (FETs) and organic light-emitting diodes (OLEDs).
In addition to electronic applications, this compound has shown potential in the development of novel pharmaceutical agents. Its ability to act as a bioisostere for certain drug molecules has led to its use in medicinal chemistry research. Recent studies have highlighted its role as a scaffold for designing inhibitors targeting specific protein kinases involved in cancer progression.
Environmental Considerations and Safety
As with any chemical compound, understanding the environmental impact and safety profile of 1,3-dioxo...
2248388-22-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate) 関連製品
- 2034515-43-8(1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride)
- 930396-05-7(2-Fluoro-5-{5h,6h,7h,8h,9h-1,2,4Triazolo4,3-AAzepin-3-Yl}Aniline)
- 2229122-19-2(2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid)
- 2171745-77-8(4-({1,4-dioxaspiro4.5decan-6-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 1324976-24-0(3-methyl-N-(8-quinolinyl)benzenesulfonamide)
- 2229190-67-2(1-2-(dimethylamino)-1,3-thiazol-5-ylcyclopentane-1-carboxylic acid)
- 66232-56-2(2-Amino-6-ethylbenzoic acid)
- 4912-58-7(3-Ethoxy-4-hydroxybenzyl Alcohol)
- 215927-36-9(6-bromo-3H,4H-thieno[3,2-d]pyrimidin-4-one)
- 1262004-80-7(2-Chloro-6-(furan-2-yl)benzoic acid)




